molecular formula C19H18FNO4 B12096647 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid

Cat. No.: B12096647
M. Wt: 343.3 g/mol
InChI Key: AUWZDDFQQXJWBJ-KRWDZBQOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid

InChI

InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

AUWZDDFQQXJWBJ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCF)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O

Origin of Product

United States

Preparation Methods

Initial Fmoc Protection

The synthesis begins with Fmoc-Gln-OH, where the γ-amide of glutamine is oxidized to a primary amine, forming Fmoc-Dab-OH (diaminobutyric acid). This step employs DiPa in a ternary solvent system (ethyl acetate:acetonitrile:water = 2:1:1) at 20–30°C for 72 hours, achieving 65–85% yields.

Table 1: Reaction Conditions for Fmoc-Dab-OH Synthesis

ParameterOptimal Value
Solvent Ratio (v/v)Ethyl acetate:ACN:water (2:1:1)
Temperature20–30°C
Reaction Time72 hours
Oxidizing AgentIodobenzene diacetate (DiPa)
Yield65–85%

Fluorination at C4

The 4-fluoro group is introduced via nucleophilic substitution or oxidative fluorination. In a modified protocol, Fmoc-Dab-OH reacts with a fluorinating agent (e.g., Selectfluor®) in acetone-water (1:1 v/v) at 0–10°C. pH adjustment to 7.5–8.0 with 0.5N NaOH minimizes side reactions.

Critical Factors:

  • Temperature Control : Sub-zero conditions prevent racemization.

  • Solvent Polarity : Acetone-water mixtures enhance fluorinating agent solubility.

  • Stoichiometry : A 1:1.2 molar ratio of Fmoc-Dab-OH to fluorinating agent ensures complete conversion.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from 72 hours to 12–24 hours. Automated systems regulate pH and temperature, achieving consistent yields >80%.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1–5 L100–500 L
Temperature ControlManualAutomated
PurificationColumn ChromatographyCrystallization
Yield65–85%80–90%

Comparative Analysis of Fluorination Methods

Fluorination efficiency depends on reagent selection and reaction mechanics.

Table 3: Fluorinating Agents and Outcomes

ReagentSolvent SystemYield (%)Purity (%)
Selectfluor®Acetone-water (1:1)7899.1
DASTDichloromethane6597.5
NFSITHF-water (3:1)7298.8

Selectfluor® in acetone-water outperforms alternatives due to milder conditions and reduced byproduct formation.

Quality Control and Analytical Characterization

5.1 Purity Assessment
Reverse-phase HPLC with UV detection (220 nm) confirms >99% purity. Mobile phases of acetonitrile-water (70:30) with 0.1% TFA resolve Fmoc-protected intermediates.

5.2 Stereochemical Validation
Chiral HPLC using a Crownpak CR-I column verifies enantiomeric excess (>99% S-configuration). Nuclear magnetic resonance (NMR) corroborates fluorine integration at δ 4.8–5.2 ppm (¹⁹F NMR).

5.3 Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, ensuring storage stability under ambient conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated butanoic acid chain, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the butanoic acid chain can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted butanoic acid derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid serves as a crucial intermediate in synthesizing complex organic molecules. Its Fmoc-protected amino group allows for the sequential addition of amino acids during peptide synthesis.

Key Reactions :

  • Fmoc Protection : Protects the amino group during chemical reactions.
  • Coupling Reactions : Utilizes coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for efficient synthesis.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium azideSubstituted butanoic acid derivatives

Biology

Biologically, this compound is utilized for developing fluorinated amino acids that are incorporated into peptides and proteins. Fluorinated amino acids enhance the stability and bioavailability of peptides, making them valuable in drug design.

Applications in Biological Research :

  • Enzyme Activity Modulation : Fluorinated amino acids can alter binding affinities to enzyme active sites, crucial for designing enzyme inhibitors.
  • Cell Signaling Modulation : Influences pathways related to cell proliferation and apoptosis by interacting with G protein-coupled receptors.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant capabilities that may protect cells from oxidative stress.

Medicine

In medicinal chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is explored for its potential in developing fluorinated pharmaceuticals. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, leading to more effective medications.

Case Study Example :
A study demonstrated that incorporating fluorinated amino acids into peptide structures significantly improved their pharmacokinetic profiles, suggesting a pathway for developing new therapeutic agents.

Industry

Industrially, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, particularly in developing fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications Hazard Profile (GHS) References
(Target) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid -F (C4) C20H18FNO4 355.36* Fluorine enhances electronegativity; potential use in bioactive peptides. Likely H315, H319 (skin/eye irritation) -
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid -OCH3, -COOCH3 (C4) C21H21NO6 383.40 Methoxy and ester groups may improve solubility; R&D applications . H302, H315, H319, H335
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid -C≡CH (C4) C21H17NO4 347.37 Alkyne group for click chemistry; moderate acute toxicity (H302) . H302, H315, H319, H335
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid -N3 (C4) C19H17N3O4 363.36 Azide for bioorthogonal reactions; research use only . Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid -Br (C4) C19H18BrNO4 404.26 Bromine for nucleophilic substitution; peptide modification . Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid -NH2, -CO (C4) C20H20N2O5 368.38 Amino and ketone groups for crosslinking; stored at 2–8°C . H302, H315, H319, H335

*Calculated based on analogous structures.

Key Comparative Insights

Electronic and Steric Effects
  • This property is critical in medicinal chemistry for enhancing metabolic stability .
  • Bromine (C4-Br Analog) : Larger atomic radius and polarizability compared to fluorine make it suitable for Suzuki-Miyaura cross-coupling reactions, enabling post-synthetic modifications .
  • Azide (C4-N3 Analog) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioconjugation strategies .
Solubility and Stability
  • Methoxy-Ester (C4-OCH3/COOCH3) : The ester group increases hydrophobicity, while the methoxy group may enhance solubility in organic solvents, useful in SPPS .
  • Hydrochloride Salt (4-aminobutanoic acid analog): Protonation of the amino group improves aqueous solubility, facilitating purification and handling .
Hazard Profiles
  • Most analogs share GHS classifications for skin/eye irritation (H315/H319) and respiratory sensitization (H335), emphasizing the need for PPE and ventilation during handling .
  • Acute toxicity (H302) is noted in compounds with reactive groups (e.g., alkyne in ), warranting cautious dosing .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid, commonly referred to as Fmoc-L-4-fluorobutyric acid, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H19NO4
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 135112-27-5

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is primarily attributed to its role as a building block in peptide synthesis and its interactions with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for incorporation into peptides.

  • Inhibition of Enzymatic Activity : Research indicates that fluorinated amino acids can modulate enzyme activities by altering the binding affinity to active sites. This property is crucial in drug design, particularly in developing inhibitors for proteases and kinases .
  • Cell Signaling Modulation : The compound has been shown to influence signaling pathways related to cell proliferation and apoptosis. For instance, it may interact with G protein-coupled receptors (GPCRs), which are pivotal in cellular communication .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant capabilities, potentially protecting cells from oxidative stress .

Therapeutic Applications

The potential therapeutic applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid are diverse:

  • Cancer Therapy : Due to its ability to inhibit specific enzyme activities involved in tumor growth, it is being explored as a candidate for cancer treatment. The structural modifications provided by the Fmoc group may enhance the selectivity of the compound towards cancerous cells .
  • Neuroprotective Agent : Its interaction with neuronal signaling pathways suggests potential use in neurodegenerative diseases where oxidative stress plays a significant role .

Table 1: Summary of Biological Studies Involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of protease activity in vitro.
Cell ProliferationReduced proliferation rates in cancer cell lines when incorporated into peptides.
Antioxidant ActivityExhibited protective effects against oxidative damage in neuronal cells.

Notable Research Findings

  • Enzyme Inhibition Studies : A study published in Journal of Medicinal Chemistry highlighted that fluorinated amino acids, including this compound, showed substantial inhibition of serine proteases, which are critical targets in various diseases including cancer .
  • Cell Line Experiments : Research conducted on breast cancer cell lines demonstrated that peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid exhibited reduced cell viability compared to controls, suggesting its potential as an anti-cancer agent .
  • Neuroprotective Effects : A pilot study indicated that the compound could mitigate oxidative stress-induced apoptosis in human neuronal cells, positioning it as a promising candidate for neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid in laboratory settings?

  • Methodological Guidance :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks (GHS H302, H315, H319, H335) .
  • Storage : Store in airtight containers at 2–8°C, away from heat and light, in a ventilated area .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the identity and purity of this compound given limited analytical data?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the Fmoc-protected amine and fluorobutanoic acid backbone .
  • High-Performance Liquid Chromatography (HPLC) : Perform reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~383.4 g/mol) via ESI-MS .

Q. What are the recommended solvents and conditions for synthesizing this compound?

  • Methodological Guidance :

  • Solvent Compatibility : Use dichloromethane (DCM) or dimethylformamide (DMF) for Fmoc deprotection or coupling reactions .
  • Reaction Optimization : Maintain pH 8–9 with diisopropylethylamine (DIPEA) during peptide coupling .

Advanced Research Questions

Q. How can contradictory data on physical properties (e.g., solubility, melting point) be resolved experimentally?

  • Methodological Guidance :

  • Solubility Testing : Perform stepwise solubility tests in polar (water, methanol) and non-polar (hexane) solvents at 25°C .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What strategies improve the stability of this compound under varying reaction conditions?

  • Methodological Guidance :

  • Incompatibility Mitigation : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) to minimize exposure to degrading conditions .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Guidance :

  • Docking Studies : Use AutoDock Vina to simulate binding to aminoacyl-tRNA synthetases, leveraging the fluorobutanoic acid moiety’s electronegativity .
  • Quantum Mechanics (QM) : Calculate charge distribution to optimize peptide backbone conformation in drug design .

Q. What advanced purification techniques address impurities in peptide synthesis using this compound?

  • Methodological Guidance :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to remove truncated peptides .
  • Preparative HPLC : Apply gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .

Data Contradiction Analysis

Property Reported Data Resolution Strategy
Acute Toxicity Category 4 (H302, H315, H319) Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Storage Stability "Stable under normal conditions" Accelerated stability studies (40°C/75% RH for 6 weeks) .
Reactivity "No hazardous reactions" Test reactivity with common reagents (e.g., TFA, HOBt) via FT-IR monitoring .

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